molecular formula C17H17ClN2O5S B2653337 2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954706-05-9

2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2653337
CAS No.: 954706-05-9
M. Wt: 396.84
InChI Key: SQEISTOBTCAEEL-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a synthetic chemical hybrid featuring a benzenesulfonamide group linked to a 3-(4-methoxyphenyl)-2-oxazolidinone scaffold. This molecular architecture suggests potential for diverse pharmacological research applications, particularly in the field of antimicrobial agents. The oxazolidinone core is a privileged structure in antibiotic research, known for its mechanism of action involving inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This action is effective against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The structural components of this compound—the 2-chlorobenzenesulfonamide and the 4-methoxyphenyl moiety on the oxazolidinone ring—may be investigated for their influence on the compound's potency, spectrum of activity, and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or as a reference standard in the design and synthesis of novel oxazolidinone derivatives aimed at overcoming bacterial resistance . It is also a candidate for biochemical and biophysical assays, including target-based screening and mechanistic studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-24-13-8-6-12(7-9-13)20-11-14(25-17(20)21)10-19-26(22,23)16-5-3-2-4-15(16)18/h2-9,14,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEISTOBTCAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps One common method starts with the preparation of the oxazolidinone ring, which can be synthesized through the cyclization of an amino alcohol with a carbonyl compound The methoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the benzenesulfonamide moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidinone Cores

The following compounds share the oxazolidinone scaffold but differ in substituents and functional groups:

Compound Name & ID Key Structural Features Biological Activity/Properties
(S)-2-Chloro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-3-nitrobenzamide (5f) - 3-Fluoro-4-morpholinophenyl substituent
- 3-Nitro and 2-chloro groups on benzamide
Antibacterial (linezolid-like activity); 91% synthetic yield, MP: 200–202°C
(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide - 3,5-Difluorophenyl group
- Acetamide side chain
Structural similarity score: 0.82; potential antimicrobial activity
(S)-2,2-Dichloro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (LZD-5) - Dichloroacetamide group
- Morpholino-fluorophenyl substituent
Inhibits linezolid-resistant MRSA and VRE; ribosomal targeting
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide - Isoxazole core instead of oxazolidinone
- 4-Chlorobenzenesulfonamide
Unknown activity; structural divergence highlights core heterocycle’s role in binding
Key Observations:

Substituent Effects on Activity: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with 3-fluoro-4-morpholinophenyl in 5f and LZD-5. Sulfonamide vs.

Synthetic Yields and Physicochemical Properties :

  • Compound 5f demonstrates a high yield (91%) and crystallinity (MP: 200–202°C), likely due to nitro and chloro groups enhancing intermolecular interactions .
  • The target compound’s synthetic route is unspecified in the evidence, but analogous methods (e.g., TFA-mediated deprotection in ) suggest feasible scalability.

Biological Target Specificity :

  • LZD-5 and LZD-6 inhibit ribosomal function in resistant bacteria, while sulfonamide derivatives (e.g., the target compound) may target enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase .

Functional Group Variations and Pharmacological Implications

  • Chloro Substituents : The 2-chloro group on the benzenesulfonamide in the target compound contrasts with 3-nitro in 5f. Chloro’s electron-withdrawing nature may reduce metabolic oxidation compared to nitro, improving stability .
  • Methoxy vs. Morpholino: The 4-methoxy group in the target compound offers moderate lipophilicity, whereas 4-morpholino in 5f introduces a polar tertiary amine, enhancing water solubility and target binding .

Computational and Spectroscopic Data (Indirect Insights)

  • Spectroscopic Trends: IR and NMR data for analogs (e.g., 5f: NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) align with the target compound’s expected spectral features, confirming oxazolidinone and sulfonamide functionalities .

Biological Activity

2-Chloro-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₇ClN₂O₅S, with a molecular weight of 396.8 g/mol. The structure features a benzenesulfonamide moiety linked to an oxazolidinone derivative, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₂O₅S
Molecular Weight396.8 g/mol
CAS Number954706-05-9

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The oxazolidinone core can be synthesized through the reaction of appropriate aldehydes and amines under controlled conditions, followed by chlorination and sulfonation reactions to introduce the necessary functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with oxazolidinone structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against these cell lines, indicating promising antitumor activity:

CompoundCell LineIC₅₀ (μM)
Compound A (related structure)A5496.75
Compound B (related structure)HCC8275.13
Compound C (related structure)NCI-H3584.01

Antimicrobial Activity

Additionally, some derivatives of oxazolidinones have exhibited antimicrobial properties. The presence of the benzenesulfonamide group is thought to enhance this activity by interfering with bacterial protein synthesis. Studies have shown that these compounds can be effective against Gram-positive bacteria, including resistant strains.

The proposed mechanisms for the biological activity include:

  • DNA Interaction : Some studies indicate that oxazolidinone derivatives can bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : They can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antitumor Activity : A study published in Pharmaceutical Research assessed various oxazolidinone derivatives for their cytotoxic effects on lung cancer cells using both 2D and 3D culture systems. Results indicated that certain derivatives exhibited higher efficacy in 2D assays compared to 3D models, suggesting a need for further optimization in drug design .
  • Antimicrobial Efficacy : Research conducted on related sulfonamide compounds revealed that they possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .

Q & A

Q. Methodological Recommendation :

  • Monitor reactions via TLC or HPLC to track intermediates.
  • Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

How can structural contradictions in NMR data for sulfonamide derivatives be resolved?

Advanced Research Focus
Discrepancies in 1H^{1}\text{H} and 13C^{13}\text{C} NMR assignments may arise due to:

  • Dynamic rotational isomerism : The sulfonamide group can adopt multiple conformations, leading to split signals (e.g., in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide , where the sulfonamide NH proton appears as a broad singlet due to restricted rotation) .
  • Solvent effects : Polar solvents like DMSO-d6_6 can shift NH proton signals upfield by ~0.5 ppm compared to CDCl3_3 .

Q. Methodological Recommendation :

  • Use 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve overlapping signals.
  • Compare experimental data with computed spectra (e.g., via ACD/Labs or ChemDraw) to validate assignments .

What biochemical pathways are relevant to evaluating the bioactivity of this compound?

Advanced Research Focus
The compound’s sulfonamide and oxazolidinone groups suggest potential interactions with:

  • NLRP3 inflammasome : Benzenesulfonamide analogs inhibit NLRP3 by disrupting ASC oligomerization, as shown in studies with 4-(2-[(5-chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride .
  • Bacterial enzymes : Trifluoromethyl and chloro substituents may target enzymes like AcpS-PPTase, critical for bacterial lipid biosynthesis (see 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) .

Q. Methodological Recommendation :

  • Conduct enzyme inhibition assays (e.g., fluorescence polarization for AcpS-PPTase).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to NLRP3 .

How can researchers design analogs to improve solubility without compromising activity?

Advanced Research Focus
Balancing lipophilicity (clogP ~3.5) and solubility is critical. Strategies include:

  • Introducing polar groups : Replace the methoxyphenyl ring with a morpholine moiety, as in 3-amino-N-(4-chlorophenyl)-4-morpholin-4-yl-benzenesulfonamide , which improved aqueous solubility by 2-fold .
  • Modifying the oxazolidinone ring : Substitute the 2-oxo group with a thioether (e.g., 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives), enhancing metabolic stability .

Q. Methodological Recommendation :

  • Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility.
  • Evaluate solubility via shake-flask method in PBS (pH 7.4) .

What analytical techniques are critical for confirming the compound’s purity and stability?

Q. Basic Research Focus

  • HPLC-PDA : Detect impurities at 0.1% level using a C18 column (e.g., 85:15 acetonitrile/water mobile phase) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm error (e.g., C23H20ClN3O2S2 in had m/z 492.0652) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; sulfonamides typically degrade above 200°C .

How do steric effects influence the reactivity of the oxazolidinone ring in derivatization reactions?

Advanced Research Focus
The 3-(4-methoxyphenyl) group introduces steric hindrance, affecting:

  • Nucleophilic substitutions : Bulkier substituents reduce reactivity at the 5-methyl position. For example, 5-chloro-N-(4-sulfamoylbenzyl)salicylamide required sodium cyanide in DMSO to force substitution .
  • Ring-opening reactions : Steric shielding prevents hydrolysis under acidic conditions, as observed in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Q. Methodological Recommendation :

  • Use DFT calculations (e.g., Gaussian 09) to model steric maps.
  • Screen microwave-assisted conditions to overcome kinetic barriers .

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